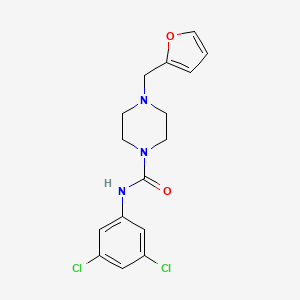![molecular formula C16H16N2O2 B5309820 (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol, also known as AZD8055, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol exerts its therapeutic effects by inhibiting the mTOR pathway. The mTOR pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the mTOR pathway, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol can reduce cancer cell growth and proliferation, improve cognitive function, and improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to have various biochemical and physiological effects. In cancer research, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis. In neurological disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to reduce neuroinflammation, improve synaptic plasticity, and enhance neurogenesis. In metabolic disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve insulin sensitivity, reduce hepatic gluconeogenesis, and improve glucose uptake in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in lab experiments is its specificity for the mTOR pathway. This allows researchers to study the effects of inhibiting the mTOR pathway in various diseases. However, one of the limitations of using (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in lab experiments is its potential toxicity. (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in scientific research. One direction is to study its potential therapeutic benefits in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more specific inhibitors of the mTOR pathway that have fewer toxic effects. Additionally, further research is needed to understand the long-term effects of (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol on human health.
Métodos De Síntesis
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-iodobenzyl alcohol with 3-(4-pyridinyl)-1-azetidinecarboxylic acid to form 4-(3-(4-pyridinyl)-1-azetidinyl)benzyl alcohol. This intermediate product is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final product, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol.
Aplicaciones Científicas De Investigación
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurological disorders, and metabolic disorders. In cancer research, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cancer cell growth and proliferation. In neurological disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-11-12-1-3-14(4-2-12)16(20)18-9-15(10-18)13-5-7-17-8-6-13/h1-8,15,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSBXHRJPANLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CO)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(5-{2-[(4-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5309742.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5309759.png)
![4'-fluoro-2'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5309767.png)
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenoxyacetamide](/img/structure/B5309781.png)
![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5309789.png)
![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)
![2-{1-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5309843.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)